molecular formula C11H10N2O4 B156242 Ethyl 7-nitro-1H-indole-2-carboxylate CAS No. 6960-46-9

Ethyl 7-nitro-1H-indole-2-carboxylate

Cat. No. B156242
CAS RN: 6960-46-9
M. Wt: 234.21 g/mol
InChI Key: GTZAIVBXGPLYGD-UHFFFAOYSA-N
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Description

Ethyl 7-nitro-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic structures characterized by a benzene ring fused to a pyrrole ring. The presence of a nitro group at the 7th position and an ethyl carboxylate group at the 2nd position distinguishes this compound from other indole derivatives.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One approach involves the treatment of indol-2(3H)-ones with ethyl chloroformate and triethylamine to yield ethyl 3-(ethynyl)-2-(ethoxy-carbonyloxy)indole-1-carboxylates, as described in the synthesis of related compounds . Another method includes the reaction of 5-methyl-7-nitro-1H-indole-2-carbohydrazide with ethyl acetoacetate, which yields a molecule with a nearly planar indole ring, indicating the potential for planarity in the synthesis of similar nitro-indole derivatives .

Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex. For instance, the crystal structure of a closely related compound shows that the indole ring is almost planar, with a slight deviation, and the indole ring is nearly perpendicular to the mean plane through the ethyl acetate group . This suggests that in ethyl 7-nitro-1H-indole-2-carboxylate, similar structural features may be present, such as planarity of the indole core and specific angular relationships between substituent groups.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. The presence of the nitro group and the carboxylate ester in the molecule suggests that it could participate in reactions typical for these functional groups. For example, the nitro group could be involved in reduction reactions, while the carboxylate ester could be involved in hydrolysis or condensation reactions. The synthesis of pyrrole derivatives from nitro compounds under microwave irradiation and the cyclization of 2-ethynylanilines followed by CO2 fixation are examples of the types of reactions that indole derivatives can undergo.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of ethyl 7-nitro-1H-indole-2-carboxylate are not detailed in the provided papers, we can infer from related compounds that such molecules are likely to have distinct spectroscopic characteristics due to their conjugated systems . The presence of hydrogen bonds and π-π interactions in the crystal structure of a similar compound suggests that ethyl 7-nitro-1H-indole-2-carboxylate may also exhibit these intermolecular forces, which can influence its melting point, solubility, and crystal formation.

Scientific Research Applications

1. Synthesis of Pyrroloindole Ring Systems

Ethyl 7-nitro-1H-indole-2-carboxylate is utilized in the synthesis of pyrrolo[2,3-b]indole and pyrrolo[3,4-b]indole ring systems. These structures are generated through reactions under specific synthesis conditions, showcasing the compound's role in creating complex heterocyclic systems (Pelkey, Chang, & Gribble, 1996); (Pelkey, 1997).

2. Crystal Structure Analysis

Research on the crystal structure of related compounds, such as derivatives of Ethyl 7-nitro-1H-indole-2-carboxylate, provides insights into the molecular arrangement and interactions. These studies help in understanding the geometric and electronic properties of the molecule, which are crucial for its applications in various fields (Errossafi et al., 2015).

3. Molecular Orbital Analysis and NLO Responses

Ethyl 7-nitro-1H-indole-2-carboxylate derivatives are examined for their electronic structure and nonlinear optical (NLO) properties. These studies involve detailed vibrational spectroscopic analysis and molecular orbital calculations, contributing to the understanding of the compound's potential in materials science and photonics (Anitha, Balachandran, Narayana, & Raja, 2017).

4. Novel Synthetic Routes and Reactions

Ethyl 7-nitro-1H-indole-2-carboxylate is a precursor in various synthetic routes, leading to the formation of different indole derivatives. These synthetic strategies are significant for creating pharmacologically active compounds and complex organic molecules (Tani et al., 1996); (Ballini et al., 2008).

Safety And Hazards

Ethyl 7-nitro-1H-indole-2-carboxylate is associated with certain hazards. The GHS pictograms indicate that it is a substance that requires caution during handling . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding contact with eyes, skin, and clothing, as well as ingestion and inhalation .

properties

IUPAC Name

ethyl 7-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(14)8-6-7-4-3-5-9(13(15)16)10(7)12-8/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZAIVBXGPLYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290598
Record name Ethyl 7-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-nitro-1H-indole-2-carboxylate

CAS RN

6960-46-9
Record name 1H-Indole-2-carboxylic acid, 7-nitro-, ethyl ester
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Record name NSC 69878
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Record name 6960-46-9
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Record name Ethyl 7-nitro-1H-indole-2-carboxylate
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Record name Ethyl 7-nitro-1H-indole-2-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
J Bie, S Liu, J Zhou, B Xu, Z Shen - Bioorganic & Medicinal Chemistry, 2014 - Elsevier
A series of novel indole derivatives was synthesized as inhibitors of fructose-1,6-bisphosphatase (FBPase). Extensive structure–activity relationships were conducted and led to a potent …
Number of citations: 25 www.sciencedirect.com
Y MURAKAMI, T WATANABE… - Chemical and …, 1993 - jstage.jst.go.jp
… This sample was identical with an authentic sample”) Compound 9 from Ethyl 7-Nitro-1H~indole—2—carboxylate (211) Compound 2h (118 mg, 0.5 mmol) was hydrogenated over 5% …
Number of citations: 1 www.jstage.jst.go.jp
S Hou, X Yang, Y Tong, Y Yang, Q Chen, B Wan… - European journal of …, 2021 - Elsevier
… The residue was chromatographed over silica gel (0–30% EA in PE) to give ethyl 7-nitro-1H-indole-2-carboxylate (25-c) (794ámg, 3.39ámmol, yield: 71%) as a yellow solid. H NMR (…
Number of citations: 18 www.sciencedirect.com
C Rether, W Sicking, R Boese… - Beilstein Journal of …, 2010 - beilstein-journals.org
… Ethyl 7-amino-1H-indole-2-carboxylate (4): A mixture of ethyl 7-nitro-1H-indole-2-carboxylate (3; 200 mg, 0.85 mmol) and Pd/C (20 mg) in methanol (40 mL) was hydrogenated at …
Number of citations: 16 www.beilstein-journals.org
J Bie, S Liu, Z Li, Y Mu, B Xu, Z Shen - European Journal of Medicinal …, 2015 - Elsevier
A series of novel indole derivatives was designed and synthesized as inhibitors of fructose-1,6-bisphosphatase (FBPase). The most potent compound 14c was identified with an IC 50 …
Number of citations: 28 www.sciencedirect.com
A Sudhakara, H Jayadevappa… - Synthetic …, 2009 - Taylor & Francis
An efficient one-pot procedure for the synthesis of 2-ethoxycarbonyl indoles from commercially available materials has been developed. The one-step procedure involves in situ …
Number of citations: 32 www.tandfonline.com
WL Heaner IV - 2013 - elibrary.pcu.edu.ph
I am very grateful for the opportunities I have had at the Georgia Institute of Technology. The instruction I have received here has prepared me well for the challenges that lie ahead. I am …
Number of citations: 2 elibrary.pcu.edu.ph
L Xiong, XL Zhu, HW Gao, Y Fu, SQ Hu… - Journal of agricultural …, 2016 - ACS Publications
Succinate-ubiquinone oxidoreductase (SQR) is an attractive target for fungicide discovery. Herein, we report the discovery of novel SQR inhibitors using a pharmacophore-linked …
Number of citations: 80 pubs.acs.org
D Mondal, M Ahmad, B Dey, A Mondal… - Nature …, 2022 - nature.com
… The bis(indole) molecules 1a−1d were synthesized starting from ethyl 7-nitro-1H-indole-2-carboxylate 6 (Supplementary Figs. 2, 3, 4, and 5). At first, the indole acid 7 was synthesized in …
Number of citations: 5 www.nature.com
NM Swe - 2017
Number of citations: 4

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